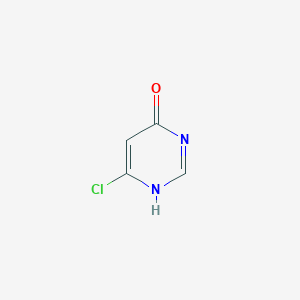

6-Chloro-4-hydroxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFABVAPHSWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326843 | |

| Record name | 6-Chloro-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-77-9 | |

| Record name | 6-Chloro-4-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-4-hydroxypyrimidine: Properties, Structure, and Synthetic Utility

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-hydroxypyrimidine is a pivotal heterocyclic compound widely recognized in medicinal chemistry and organic synthesis. As a substituted pyrimidine, it serves as a versatile structural motif and a key building block for a vast array of biologically active molecules. Its strategic placement of a reactive chlorine atom and a hydroxyl group—which predominantly exists in its more stable keto tautomeric form—allows for sequential and regioselective functionalization. This dual reactivity makes it an invaluable precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, structural nuances, synthesis, and critical applications in modern drug discovery.

Section 1: Physicochemical Properties

The utility of this compound in a laboratory setting is defined by its core physicochemical properties. These characteristics influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClN₂O | [1] |

| Molecular Weight | 130.53 g/mol | [1] |

| Appearance | Off-white to pale yellowish solid | [2] |

| Melting Point | ~232 °C (decomposition) | [3] |

| Canonical SMILES | C1=C(N=C(N=C1)O)Cl | |

| InChI Key | AXFABVAPHSWFMD-UHFFFAOYSA-N | [1][4] |

| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319) | [1] |

Section 2: Molecular Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium. While named as a "hydroxypyrimidine," the compound predominantly exists as its keto tautomer, 6-chloropyrimidin-4(3H)-one . Theoretical and experimental studies on related 4-hydroxypyrimidines have shown that the keto form is significantly more stable.[5][6] This is due to the greater stability of the amide functional group within the ring compared to the aromatic enol form. This equilibrium is fundamental to its reactivity, influencing its sites of alkylation and acylation.

The proton can migrate between the oxygen atom (enol form) and the ring nitrogen atom at position 3 (keto form). This dynamic is crucial for understanding its reaction mechanisms.

Caption: Tautomeric equilibrium of this compound.

Section 3: Synthesis and Purification

A common and reliable method for synthesizing 6-chloropyrimidin-4(3H)-one involves the selective hydrolysis of 4,6-dichloropyrimidine. This precursor is readily available and allows for a straightforward, high-yielding conversion.

Experimental Protocol: Synthesis via Hydrolysis

Rationale: This protocol leverages the differential reactivity of the two chlorine atoms on the 4,6-dichloropyrimidine ring. Under controlled acidic conditions, one chlorine atom can be selectively hydrolyzed to a hydroxyl group (which then tautomerizes to the keto form) while the other remains intact for subsequent reactions. Dioxane is used as a co-solvent to ensure homogeneity of the reaction mixture.

Materials:

-

4,6-Dichloropyrimidine

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane

-

Water (H₂O)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,6-dichloropyrimidine (1.0 eq), concentrated HCl (5 volumes), water (5 volumes), and dioxane (5 volumes).[2]

-

Heating: Heat the mixture to 70°C and maintain for 6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvents via evaporation under reduced pressure to yield a solid residue.[2]

-

Purification (Recrystallization): To the crude solid, add a minimal amount of hot ethanol to fully dissolve the material. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the resulting off-white to pale yellow solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 6-chloropyrimidin-4(3H)-one.[2]

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its C6-chloro group, which is activated for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring nitrogens and the adjacent carbonyl group makes the C6 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the facile introduction of various substituents, making it a cornerstone intermediate in the synthesis of diverse compound libraries for drug discovery.

Caption: Versatility in Nucleophilic Aromatic Substitution (SNAr) reactions.

Section 5: Application in Drug Discovery - Kinase Inhibitors

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[7][8] this compound and its derivatives, like 4,6-dichloropyrimidine, are extensively used as starting materials for these drugs.

For instance, in the synthesis of certain Aurora Kinase inhibitors, a related scaffold, 2,4,6-trichloropyrimidine, undergoes sequential SNAr reactions.[9] A similar logic applies to 4,6-dichloropyrimidine, where the chlorine at the C4 position is typically more reactive and is displaced first, followed by substitution at the C6 position. This stepwise approach allows for the controlled and regioselective synthesis of complex, highly functionalized kinase inhibitors.[7]

Caption: Simplified signaling pathway showing the action of kinase inhibitors.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][11][13]

References

-

6-Chloropyrimidin-4-ol | C4H3ClN2O. PubChem, National Center for Biotechnology Information. [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. [Link]

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH). [Link]

-

6-Chloro-pyrimidine-2,4-diamine. PharmaCompass. [Link]

-

Synthesis of Chlorinated Pyrimidines. European Patent Office. [Link]

- Method for producing 4-chloro-6-hydroxypyrimidine.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health (NIH). [Link]

- Process for the preparation of chloropyrimidines.

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (NIH). [Link]

-

6-Hydroxy-4-pyrimidinone. PubChem, National Center for Biotechnology Information. [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Institutes of Health (NIH). [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines... Journal of the American Chemical Society. [Link]

-

6-Chloro-2,4-dimethoxypyrimidine Spectroscopic Data. SpectraBase. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health (NIH). [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

-

Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones... PubMed. [Link]

-

Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][14]benzodiazepines. PubMed. [Link]

-

How about Tautomers?. WuXi Biology. [Link]

Sources

- 1. 6-Chloropyrimidin-4-ol | C4H3ClN2O | CID 135445478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloropyrimidin-4(3H)-one | 4765-77-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 6-Chloropyrimidin-4(1H)-one | 4765-77-9 [sigmaaldrich.com]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 4765-77-9|6-Chloropyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]

- 14. ias.ac.in [ias.ac.in]

Technical Guide: Synthesis of 6-Chloro-4-hydroxypyrimidine from 4,6-Dihydroxypyrimidine

Introduction

6-Chloro-4-hydroxypyrimidine is a critical heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structure, featuring both a reactive chloro group and a hydroxyl moiety, allows for sequential, site-selective modifications, making it a valuable building block in medicinal chemistry. The conversion of the readily available 4,6-dihydroxypyrimidine to this chlorinated intermediate is a cornerstone reaction, typically accomplished through the use of phosphorus oxychloride (POCl₃). This guide provides an in-depth examination of this transformation, detailing the underlying mechanism, a field-proven experimental protocol, process optimization parameters, and essential safety considerations.

Reaction Overview & Mechanism

The conversion of 4,6-dihydroxypyrimidine to this compound is a nucleophilic substitution reaction where a hydroxyl group is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent. The reaction is frequently carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as an acid scavenger and reaction promoter.[1][2]

The accepted mechanism proceeds through the following key steps:

-

Activation of the Hydroxyl Group: The tautomeric keto-enol equilibrium of 4,6-dihydroxypyrimidine favors the more stable keto form. A lone pair of electrons from the oxygen atom of a hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Chlorophosphate Intermediate: This initial attack forms a highly reactive chlorophosphate ester intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion, either from POCl₃ itself or from the hydrochloride salt of the tertiary amine, acts as a nucleophile, attacking the carbon atom to which the activated oxygen is attached.

-

Elimination and Product Formation: The chlorophosphate group is an excellent leaving group. Its departure results in the formation of the C-Cl bond, yielding this compound. The tertiary amine neutralizes the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[1]

Visualizing the Mechanism

The following diagram illustrates the key transformations in the chlorination process.

Caption: General experimental workflow for the synthesis of this compound.

Process Parameters and Optimization

The success of this synthesis is highly dependent on the careful control of several key parameters. The following table summarizes these variables and provides insights for process optimization.

| Parameter | Recommended Range | Rationale & Optimization Insights | Potential Issues |

| Molar Ratio (POCl₃:Substrate) | 3.0 - 5.0 : 1 | POCl₃ often serves as both the reagent and a solvent to ensure fluidity. [1]Using a large excess ensures the reaction goes to completion. However, modern, more sustainable methods aim to use equimolar amounts in sealed reactors to reduce waste. [3][4] | Insufficient POCl₃ can lead to incomplete conversion. Excess POCl₃ complicates the work-up and increases cost and waste. [1][4] |

| Molar Ratio (Base:Substrate) | 2.0 - 2.2 : 1 | The tertiary amine base is crucial for neutralizing the two equivalents of HCl generated. An adequate amount prevents side reactions and drives the reaction forward. | Less base can result in a lower yield. A large excess can complicate purification. |

| Reaction Temperature | 60 - 110°C | The reaction requires heating to proceed at a practical rate. [2][5]The optimal temperature balances reaction speed with the potential for side product formation. | Temperatures that are too low result in slow or incomplete reactions. Excessively high temperatures can lead to the formation of dark, tarry decomposition products. [2] |

| Reaction Time | 4 - 8 hours | Sufficient time is needed for the reaction to reach completion. Progress should be monitored (e.g., by TLC) to determine the optimal endpoint. [2] | Premature termination leads to low yield. Unnecessarily long reaction times can increase the likelihood of side product formation. |

| Quenching Procedure | Slow addition to ice/water | This is a critical safety step. The highly exothermic and gas-releasing quench of excess POCl₃ must be controlled to prevent dangerous runaways. [4] | Rapid quenching can cause a violent, uncontrolled exothermic reaction, posing a significant safety hazard. |

Characterization of this compound

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the successful substitution of the hydroxyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

References

- EP1042303A1 - Chloropyrimidine process - Google Patents.

- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

-

Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Tautomerism of 6-Chloro-4-hydroxypyrimidine and its Implications for Researchers and Drug Development Professionals

Abstract

6-Chloro-4-hydroxypyrimidine stands as a pivotal building block in medicinal chemistry and organic synthesis. Its utility is profoundly influenced by a fundamental chemical property: tautomerism. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, dissecting the equilibrium between its keto and enol forms. We will delve into the structural nuances that govern this balance, the analytical methodologies to characterize these forms, and the critical implications of this tautomerism on the molecule's reactivity and its role in the design and development of novel therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

The Phenomenon of Tautomerism in 4-Hydroxypyrimidines: A Primer

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of heterocyclic chemistry. In the realm of pyrimidine derivatives, particularly those bearing hydroxyl groups, this phenomenon dictates much of their chemical behavior and biological function. 4-Hydroxypyrimidines, including our subject molecule, this compound, primarily exhibit keto-enol tautomerism.

The equilibrium involves the migration of a proton and a concurrent shift of double bonds, leading to two principal tautomeric forms:

-

The Hydroxy (Enol) Form: this compound, an aromatic structure.

-

The Oxo (Keto) Form: 6-Chloro-pyrimidin-4(1H)-one or 6-Chloro-pyrimidin-4(3H)-one, non-aromatic but possessing a stable amide-like functionality.

For unsubstituted 4-hydroxypyrimidine, the keto form is the predominant species in solution, a preference driven by the greater stability of the amide group over the enol.[1] This principle generally extends to its substituted derivatives.

Tautomeric Equilibrium of this compound

The introduction of a chloro-substituent at the 6-position of the pyrimidine ring influences the electronic properties of the molecule and, consequently, its tautomeric equilibrium. While specific quantitative data for this compound is not extensively documented in readily available literature, we can infer its behavior from foundational principles and studies on related compounds.

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

It is widely accepted that for 4-hydroxypyrimidines, the equilibrium lies significantly towards the keto forms in various solvents.[1] Computational studies on the parent 4(3H)-pyrimidinone have shown the ketonic form to be more stable than the hydroxyl form.[2] The electron-withdrawing nature of the chlorine atom at the 6-position is expected to further stabilize the keto tautomer by influencing the electron density of the ring.

Factors Influencing the Tautomeric Equilibrium

Several environmental and structural factors can shift the tautomeric equilibrium:

-

Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The keto form of 4-hydroxypyrimidines, with its amide-like character, is generally more polar than the enol form and is thus stabilized in polar solvents. Studies on related N-confused tetraphenylporphyrin have demonstrated a strong correlation between the predominant tautomer and the hydrogen-bond accepting ability of the solvent.[3]

-

pH: The state of ionization of the molecule can significantly impact the tautomeric preference. At different pH values, the pyrimidine ring can be protonated or deprotonated, which in turn alters the electronic distribution and the stability of the respective tautomers.

-

Temperature: Changes in temperature can affect the equilibrium constant of the tautomerization reaction, although this effect is often less pronounced than solvent effects.

-

Substitution: As seen with the chloro group, substituents on the pyrimidine ring can have a profound electronic effect, thereby influencing the relative stabilities of the tautomers.

Implications of Tautomerism in Scientific Applications

The existence of tautomeric forms is not merely a structural curiosity; it has profound practical consequences in both synthetic chemistry and drug discovery.

Organic Synthesis: A Tale of Two Reactivities

The different tautomers of this compound exhibit distinct chemical reactivities. The enol form possesses a nucleophilic hydroxyl group, while the keto form has an acidic N-H proton and a less reactive carbonyl group. This duality in reactivity is a critical consideration in the synthesis of pyrimidine derivatives. For instance, reactions targeting the hydroxyl group, such as etherification, will proceed through the enol tautomer, even if it is present in a small concentration. Conversely, reactions involving the nitrogen atom, such as N-alkylation, will occur on the keto tautomer.

The synthesis of various chlorinated pyrimidines often starts from hydroxypyrimidines or their tautomeric keto forms, reacting them with agents like phosphoryl chloride.[4] The specific tautomeric form present can influence reaction conditions and product outcomes.

Drug Development: The Tautomer as a Pharmacophore

In the realm of drug design and development, understanding the tautomeric behavior of a molecule is paramount. Tautomers can exhibit different biological activities because their shapes, hydrogen bonding capabilities, and lipophilicity can vary significantly.[5] This can lead to differences in:

-

Receptor Binding: The specific three-dimensional arrangement of atoms and hydrogen bond donors/acceptors in a tautomer will determine its affinity and selectivity for a biological target.

-

Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion of a drug.

A wide array of biologically active compounds are derived from pyrimidine scaffolds.[6] The specific tautomeric form of a pyrimidine-based drug can be the key to its therapeutic efficacy. For example, in the development of BRAF inhibitors, the precise structure of the pyrazole-containing niacinamide derivatives, which can exhibit tautomerism, was crucial for their activity.[7]

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational methods is employed to study and characterize tautomeric equilibria.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[1][5] The chemical shifts of the protons and carbons in the pyrimidine ring and at the C4 position will be distinct for the enol and keto forms.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of the aromatic enol and the non-aromatic keto forms are different.[3] By analyzing the spectra in various solvents, one can often deduce the predominant tautomeric form.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in different solvent environments.[2] These computational studies can provide insights into the geometric and electronic properties of each tautomer and help to interpret experimental data.

Experimental Protocols

The following are generalized protocols for the characterization of the tautomeric forms of this compound.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

¹H NMR: Look for distinct signals for the vinyl proton (H5) and any N-H or O-H protons. The chemical shift of H5 is expected to be different for the keto and enol forms. The N-H proton of the keto form will likely be a broad singlet, while the O-H proton of the enol form may also be broad and its position solvent-dependent.

-

¹³C NMR: The chemical shift of the C4 carbon will be significantly different in the two tautomers. In the keto form, it will be in the carbonyl region (typically >160 ppm), while in the enol form, it will be in the aromatic region, attached to an oxygen (typically 150-160 ppm).

-

-

Quantification: If distinct signals for both tautomers are observed, the relative integration of characteristic peaks in the ¹H NMR spectrum can be used to determine the tautomeric ratio.

Protocol for UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Compare the absorption maxima (λ_max) and the overall shape of the spectra in different solvents. A significant shift in λ_max with solvent polarity can be indicative of a shift in the tautomeric equilibrium. The aromatic enol form is expected to have a different absorption profile compared to the cross-conjugated keto form.

Caption: General experimental workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with far-reaching implications for its application in synthesis and drug discovery. While the keto form is expected to be the dominant tautomer in solution, a comprehensive understanding of the factors that influence the tautomeric equilibrium is essential for harnessing the full potential of this versatile molecule. The experimental and computational approaches outlined in this guide provide a framework for researchers to investigate and characterize the tautomeric landscape of this compound and its derivatives, paving the way for the rational design of novel chemical entities with desired properties and biological activities.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-hydroxypyrimidine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-4-hydroxypyrimidine, a crucial heterocyclic intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the critical role of tautomerism in interpreting the spectral features of this molecule and provides detailed experimental protocols for data acquisition. The insights herein are grounded in established spectroscopic principles and data from analogous structures to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] The precise structural elucidation of such intermediates is paramount for ensuring the integrity of synthetic pathways and the desired properties of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

A key structural feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (hydroxy) and keto (pyrimidinone) forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH, and has a profound impact on the spectroscopic data.[2][3][4][5][6] This guide will address both tautomers to provide a complete analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom. The interpretation of the NMR spectra must consider the presence of both the hydroxy and pyrimidinone tautomers.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the exchangeable hydroxy/amino proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment (Hydroxy Form) | Assignment (Pyrimidinone Form) | Rationale |

| ~8.1 | Singlet | H-2 | H-2 | The proton at C-2 is adjacent to two nitrogen atoms, leading to a downfield shift. |

| ~6.5 | Singlet | H-5 | H-5 | The proton at C-5 is in a less electron-deficient environment compared to H-2. |

| >10 (broad) | Singlet | -OH | -NH | The chemical shift of exchangeable protons (O-H and N-H) is highly variable and concentration-dependent. The N-H proton of the pyrimidinone is expected to be significantly downfield. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms, making it a valuable tool for distinguishing between the tautomers.

| Predicted Chemical Shift (δ) ppm | Assignment (Hydroxy Form) | Assignment (Pyrimidinone Form) | Rationale |

| ~165 | C-4 | C-4 | In the hydroxy form, C-4 is an aromatic carbon bearing an oxygen atom. In the pyrimidinone form, this carbon is part of a carbonyl group (C=O) and is expected to be significantly deshielded. |

| ~160 | C-6 | C-6 | The carbon atom attached to the chlorine atom (C-6) is expected to be downfield due to the electronegativity of chlorine. |

| ~155 | C-2 | C-2 | The C-2 carbon, situated between two nitrogen atoms, will appear at a characteristically downfield chemical shift. |

| ~110 | C-5 | C-5 | The C-5 carbon is expected to be the most upfield of the ring carbons. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Predicted IR Spectroscopic Data

The IR spectrum will be critical in identifying the predominant tautomeric form in the solid state. The presence of a strong carbonyl absorption is a definitive marker for the pyrimidinone form.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 (broad) | Medium-Strong | O-H stretch | Characteristic of the hydroxyl group in the enol form, often broadened due to hydrogen bonding. |

| 3200-3000 (broad) | Medium-Strong | N-H stretch | Indicative of the amino group in the keto (pyrimidinone) form. |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| ~1700 | Strong | C=O stretch | A strong absorption in this region is a clear indicator of the carbonyl group in the pyrimidinone tautomer. |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching | These absorptions are characteristic of the pyrimidine ring system. |

| ~1200 | Medium-Strong | C-O stretch | Expected for the enol form. |

| 800-700 | Strong | C-Cl stretch | The carbon-chlorine bond vibration. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond ATR accessory or a sample holder for KBr pellets.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal or the KBr pellet press.

-

Place the sample on the crystal or insert the KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

| m/z Value | Interpretation | Rationale |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | The presence of a chlorine atom will result in two molecular ion peaks, [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl), in an approximate 3:1 intensity ratio. For C₄H₃ClN₂O, the expected m/z values are approximately 130 and 132. |

| [M-Cl]⁺ | Loss of a chlorine radical | A common fragmentation pathway for chlorinated compounds. |

| [M-CO]⁺ | Loss of carbon monoxide | Fragmentation of the pyrimidinone ring. |

| [M-HCN]⁺ | Loss of hydrogen cyanide | A characteristic fragmentation of nitrogen-containing heterocyclic rings. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragments and providing structural information. Electrospray ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in a prominent molecular ion peak with less fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

The scan speed should be optimized for the chosen sample introduction method.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.

Visualization of Key Concepts

Visual diagrams can aid in understanding the structural and analytical concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: Predicted mass spectral fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, and mass spectrometry. A thorough understanding of its tautomeric nature is essential for accurate interpretation of the spectral data. This guide provides a framework for the characterization of this important synthetic intermediate, offering predicted spectral data, detailed experimental protocols, and an expert interpretation to aid researchers in their synthetic and analytical endeavors. The methodologies and insights presented here are designed to ensure scientific rigor and support the development of novel chemical entities.

References

-

Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). (2006). Journal of Organic Chemistry. [Link]

-

Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. (n.d.). Research India Publications. [Link]

- Mass spectral fragmentation modes of pyrimidine deriv

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

-

4(1H)-Pyrimidinone. (n.d.). NIST WebBook. [Link]

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Archiv der Pharmazie. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

-

Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Mass spectral fragmentation patterns. (n.d.). Chemguide. [Link]

-

4(1H)-Pyrimidinone, 6-methyl-. (n.d.). NIST WebBook. [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Unavailable Source.

-

Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). Organic Letters. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. (n.d.). NIST WebBook. [Link]

-

Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. (2021). Journal of Molecular Structure. [Link]

- Table of Characteristic IR Absorptions. (n.d.). Unavailable Source.

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Forensic Science International. [Link]

-

Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Journal of the Chilean Chemical Society. [Link]

-

Pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 4(3H)-嘧啶酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ripublication.com [ripublication.com]

The Solubility Profile of 6-Chloro-4-hydroxypyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-4-hydroxypyrimidine, a crucial heterocyclic compound in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, understanding the solubility of this molecule in common organic solvents is paramount for successful synthesis, purification, formulation, and biological screening. This document will delve into the physicochemical properties of this compound, outline experimental protocols for solubility determination, and provide insights into its expected behavior in various solvent systems.

Physicochemical Properties and Their Influence on Solubility

This compound, with the molecular formula C₄H₃ClN₂O, possesses a unique combination of functional groups that dictate its solubility.[1] The pyrimidine core, a π-deficient aromatic heterocycle, along with the electron-withdrawing chloro group and the hydrogen-bonding capable hydroxyl group, creates a molecule with moderate polarity.

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, the polarity of this compound suggests that it will exhibit favorable solubility in polar organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. These interactions are key to overcoming the crystal lattice energy of the solid compound and allowing it to dissolve.

Key Molecular Features Influencing Solubility:

-

Pyrimidine Ring: The two nitrogen atoms in the ring make it more polar than benzene and susceptible to hydrogen bonding.[2][3]

-

Hydroxyl Group: This group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Chloro Group: This electron-withdrawing group contributes to the overall polarity of the molecule.

Based on these features, it is anticipated that this compound will have higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.

Expected Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with the hydroxyl group and pyrimidine nitrogens. |

| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Moderate to Low | Moderate polarity and some hydrogen bond accepting ability. |

| Halogenated | Dichloromethane, Chloroform | Low | Lower polarity compared to the solute. |

| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature of the solvents. |

| Alkanes | Hexane, Heptane | Insoluble | Nonpolar solvents unable to overcome the solute's crystal lattice energy. |

It is important to note that solubility is temperature-dependent. For most solid solutes, solubility increases with an increase in temperature.[4][5][6]

Experimental Determination of Solubility

To obtain precise solubility data for this compound, experimental determination is necessary. The following are standard protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is added to a solvent and the system is allowed to equilibrate for a short period. It is a high-throughput method often used in early drug discovery.

Experimental Workflow for Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid is equilibrated with the solvent over a longer period. This is a more accurate measure and is crucial for formulation development.[7]

Experimental Protocol for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Ensure there is undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Filter the sample through a 0.45 µm filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: The thermodynamic solubility is calculated from the measured concentration, taking into account the dilution factor.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

This compound is an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9][10] All work should be conducted in a well-ventilated area or a chemical fume hood.[11] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][9][10][11][12]

Conclusion

Understanding the solubility of this compound is a critical step in its application in research and development. While specific quantitative data is best determined experimentally, the physicochemical properties of the molecule provide a strong indication of its solubility profile. It is expected to be most soluble in polar aprotic solvents like DMF and DMSO, and moderately soluble in polar protic solvents such as alcohols. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility of this compound in their solvent systems of interest, enabling more effective and efficient scientific advancement.

References

- Benchchem.

- Revue Roumaine de Chimie.

- Apollo Scientific. 6-Chloro-4-hydroxy-2-(methylthio)pyrimidine.

- PubChem. 6-Chloropyrimidin-4-ol.

- Solubility of Things. Pyrimidine.

- ResearchGate.

- INIS-IAEA.

- Fisher Scientific. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97%.

- CymitQuimica.

- LGC Standards.

- TCI Chemicals.

- SAFETY D

- SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

- Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

Sources

- 1. 6-Chloropyrimidin-4-ol | C4H3ClN2O | CID 135445478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Reactivity of 6-Chloro-4-hydroxypyrimidine with nucleophiles

An In-Depth Technical Guide to the Reactivity of 6-Chloro-4-hydroxypyrimidine with Nucleophiles

Authored by a Senior Application Scientist

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and pharmacology. As a key component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound[1]. In drug development, this π-deficient heterocycle is a "privileged scaffold," frequently appearing in a vast array of therapeutics, including antiviral and antitumor agents[1][2]. Among the myriad of pyrimidine derivatives, this compound stands out as a particularly versatile and cost-effective starting material for the synthesis of complex molecular architectures. Its unique electronic properties, governed by two ring nitrogen atoms, a chlorine leaving group, and a hydroxyl/oxo moiety, provide a rich landscape for chemical modification. This guide offers a deep dive into the reactivity of this scaffold with common nucleophiles, moving beyond simple reaction schemes to explore the underlying principles and practical considerations essential for laboratory success.

Electronic Landscape and Inherent Reactivity

To effectively harness the synthetic potential of this compound, one must first appreciate its electronic architecture. The pyrimidine ring is classified as a π-deficient heterocycle[3]. The two nitrogen atoms at positions 1 and 3 act as powerful electron sinks, withdrawing electron density from the ring carbons and rendering them electrophilic. This inherent π-deficiency makes the ring highly susceptible to nucleophilic attack while making electrophilic substitution comparatively difficult[3][4].

Tautomerism: The Decisive Factor

A critical feature of 4-hydroxypyrimidine is its existence in a tautomeric equilibrium between the aromatic 4-hydroxy (lactim) form and the non-aromatic pyrimidin-4(3H)-one (lactam) form. For this specific scaffold, the lactam form is overwhelmingly predominant in most solvents. This is not merely a structural footnote; it fundamentally dictates the molecule's reactivity by influencing the electronic distribution within the ring.

Regioselectivity of Nucleophilic Attack

The pyrimidine ring presents three potentially reactive carbon centers for nucleophilic substitution: C2, C4, and C6. In this compound, the C6 position is the primary site of reaction for several reasons:

-

Activation by Nitrogen: The C6 position is para to the N1 nitrogen and ortho to the N3 nitrogen. Both nitrogens stabilize the negative charge that develops in the transition state and the subsequent Meisenheimer intermediate through resonance, significantly lowering the activation energy for attack at this site[5].

-

Leaving Group: Chlorine is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

-

Influence of the C4-Oxo Group: The electron-withdrawing nature of the C4-carbonyl group in the dominant lactam tautomer further depletes electron density at the C6 position, enhancing its electrophilicity.

Therefore, the principal reaction pathway for this molecule is the Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Caption: Electronic landscape of 6-chloro-4(3H)-pyrimidinone.

Reaction with Nitrogen Nucleophiles: A Gateway to Aminopyrimidines

The displacement of the C6-chloro atom by amines is arguably the most utilized transformation of this scaffold, providing access to a vast library of 6-aminopyrimidin-4-one derivatives, many of which are biologically active.

Mechanism and Driving Forces

The reaction proceeds via a classical SNAr mechanism. The nitrogen atom of the amine attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and, most importantly, onto the electronegative nitrogen atoms[5]. The subsequent expulsion of the chloride ion is rapid and restores the aromatic system, driving the reaction to completion.

Caption: SNAr mechanism for the amination of this compound.

Practical Considerations and Protocol

From a field perspective, the success of these reactions hinges on managing the reaction conditions to match the nucleophilicity of the amine.

-

Amine Reactivity: Aliphatic amines (e.g., pyrrolidine, morpholine) are strong nucleophiles and typically react readily at room temperature or with gentle heating[6]. Aromatic amines (e.g., aniline) are significantly less nucleophilic and often require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good conversion[6].

-

Solvent Choice: Protic solvents like ethanol or isopropanol are common, as they effectively solvate the ionic intermediates. For less reactive amines, aprotic polar solvents like DMF, NMP, or dioxane are preferred as they can reach higher temperatures.

-

Base: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is therefore essential to scavenge the acid and maintain the reaction rate[7].

Table 1: Representative Amination Reactions

| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | DIPEA (1.5) | EtOH | 80 | 3 | >95 |

| Benzylamine | DIPEA (1.5) | DMF | 100 | 5 | 92 |

| Aniline | Et₃N (2.0) | Dioxane | 120 (MW) | 0.5 | 85 |

| 4-Methoxyaniline | K₂CO₃ (2.0) | NMP | 150 | 12 | 78 |

Experimental Protocol: Synthesis of 6-Morpholino-4(3H)-pyrimidinone

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 6.82 mmol).

-

Reagent Addition: Add ethanol (20 mL), followed by morpholine (0.71 mL, 8.18 mmol, 1.2 equiv.) and diisopropylethylamine (DIPEA) (1.8 mL, 10.23 mmol, 1.5 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL).

-

Purification: Dry the solid under vacuum to yield the desired product as a white to off-white solid. Further purification is typically not necessary due to the high purity of the precipitated product.

Reaction with Oxygen Nucleophiles: Synthesis of Ethers

The synthesis of 6-alkoxy-4-hydroxypyrimidines is readily achieved by reacting the chloropyrimidine with an alkoxide. These ether derivatives are valuable intermediates in their own right.

Mechanism and Conditions

The mechanism is again a standard SNAr pathway. The reaction is typically performed by generating the alkoxide in situ with a strong base like sodium hydride (NaH) or by using a pre-formed sodium alkoxide in its corresponding alcohol as the solvent. The reactions are often rapid and high-yielding.

Caption: General experimental workflow for alkoxylation.

Experimental Protocol: Synthesis of 6-Methoxy-4(3H)-pyrimidinone

-

Alkoxide Preparation: In a flame-dried flask under a nitrogen atmosphere, carefully add sodium metal (0.19 g, 8.18 mmol, 1.2 equiv.) in small portions to anhydrous methanol (25 mL) at 0°C. Allow the mixture to stir until all the sodium has dissolved.

-

Reagent Addition: Add this compound (1.0 g, 6.82 mmol) to the sodium methoxide solution.

-

Reaction: Heat the reaction mixture to reflux for 4 hours.

-

Work-up: Cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Reaction with Sulfur Nucleophiles: Building Thioethers

Thiols and their corresponding thiolates are exceptionally potent nucleophiles and react readily with this compound[8][9]. The resulting 6-(aryl/alkylthio)pyrimidin-4-one scaffolds are important in medicinal chemistry, often serving as precursors for sulfoxides and sulfones.

Key Considerations

The high nucleophilicity of the thiolate anion means these reactions are often very efficient[9]. A key experimental choice is the base used to deprotonate the thiol. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient and simplifies work-up, as it can be easily filtered off.

Table 2: Representative Thiolation Reactions

| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ (2.0) | DMF | 60 | 2 | 96 |

| Benzyl mercaptan | Cs₂CO₃ (1.5) | Acetonitrile | 50 | 3 | 91 |

| Sodium thiomethoxide | None | MeOH | RT | 1 | >98 |

Advanced Transformations: Palladium-Catalyzed Cross-Coupling

While SNAr reactions are highly effective for introducing heteroatom nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds with less nucleophilic partners often requires a different strategy. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose[10].

The Power of Catalysis

Reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with alkynes) couplings allow for the formation of bonds that are inaccessible via the SNAr pathway. These methods offer exceptional functional group tolerance and reliability. The choice of palladium precursor and, critically, the supporting ligand, dictates the efficiency and scope of the reaction, especially for electron-deficient and potentially coordinating chloro-heteroarenes like our substrate[11][12].

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (200 mg, 1.36 mmol), phenylboronic acid (209 mg, 1.77 mmol, 1.3 equiv.), and potassium carbonate (564 mg, 4.08 mmol, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (79 mg, 0.068 mmol, 5 mol%).

-

Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1, 5 mL).

-

Reaction: Heat the mixture to 100°C and stir for 12 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield 6-phenyl-4(3H)-pyrimidinone.

Conclusion

This compound is a powerful and versatile building block whose reactivity is dominated by the SNAr pathway at the C6 position. A thorough understanding of its electronic properties and the relative nucleophilicity of attacking reagents allows for the rational design of synthetic routes to a wide range of substituted pyrimidinones. For N-, O-, and S-nucleophiles, direct substitution under well-chosen conditions provides efficient access to diverse derivatives. For more complex C-C bond formations, palladium-catalyzed cross-coupling methodologies offer a robust and reliable alternative. By mastering these fundamental reactions, researchers can effectively leverage this scaffold to accelerate discovery in medicinal chemistry and materials science.

References

-

Georg Thieme Verlag KG. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 44(24), 3845–3852. [Link]

-

National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

-

University of Liverpool. (n.d.). Pyrimidines. University of Liverpool. [Link]

-

PubMed. (2022). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]

-

National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

National Institutes of Health. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. [Link]

-

SlideShare. (n.d.). Pyrimidine. SlideShare. [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

ResearchGate. (n.d.). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. MDPI. [Link]

-

YouTube. (2019). Reactions of thiols. YouTube. [Link]

-

Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

ResearchGate. (n.d.). Reactions of Thiols. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 6-Chloro-4-hydroxypyrimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Among the vast chemical space of pyrimidine derivatives, those bearing the 6-chloro-4-hydroxypyrimidine core represent a particularly intriguing, yet underexplored, class of molecules. The unique electronic properties conferred by the chloro and hydroxyl substituents offer a versatile platform for the synthesis of diverse compound libraries with the potential to modulate a range of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this compound derivatives, offering a roadmap for researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety, also known as 6-chloropyrimidin-4-ol, is an attractive starting material for medicinal chemistry campaigns due to its synthetic tractability. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[2][3] The hydroxyl group at the 4-position can also be a handle for further derivatization, or it can play a crucial role in target engagement through hydrogen bonding.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various methods, often starting from readily available precursors. One common approach involves the chlorination of 4,6-dihydroxypyrimidine.[4]

Caption: Synthetic route to this compound.

Synthetic Strategies for Derivatization

The reactivity of the this compound scaffold allows for the generation of diverse libraries of compounds through two primary synthetic routes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C6 position.[5] This allows for the displacement of the chlorine atom by a variety of nucleophiles, including amines, thiols, and alkoxides.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Nucleophile Addition: Add the desired nucleophile (1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds at the C6 position. This enables the introduction of aryl and heteroaryl moieties, significantly expanding the chemical diversity of the derivatives.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: Set up a reaction vessel under an inert atmosphere of argon or nitrogen.

-

Reactant Addition: To the vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Solvent: Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[2]

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Potential Biological Activities and Therapeutic Targets

While the biological landscape of this compound derivatives is still being mapped, the broader pyrimidine class exhibits a wide range of pharmacological activities. The unique substitution pattern of the this compound scaffold suggests potential for activity in several key therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[6] The this compound scaffold provides a framework for designing novel anticancer agents.

In Vitro Cytotoxicity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

| Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |

| MCF-7 (Breast) | Derivative X | 5.2 | Fictional Data |

| A549 (Lung) | Derivative Y | 8.9 | Fictional Data |

| HCT116 (Colon) | Derivative Z | 3.5 | Fictional Data |

| Table 1: Hypothetical cytotoxic activity of this compound derivatives against various cancer cell lines. |

Kinase Inhibition